N-(2-(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide
CAS No.: 2034459-07-7
Cat. No.: VC4189030
Molecular Formula: C18H25N3O4S
Molecular Weight: 379.48
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034459-07-7 |
---|---|
Molecular Formula | C18H25N3O4S |
Molecular Weight | 379.48 |
IUPAC Name | N-[2-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-2-oxoethyl]benzamide |
Standard InChI | InChI=1S/C18H25N3O4S/c22-17(14-19-18(23)15-4-2-1-3-5-15)21-10-8-20(9-11-21)16-6-12-26(24,25)13-7-16/h1-5,16H,6-14H2,(H,19,23) |
Standard InChI Key | ZIZZXZRNKQDADG-UHFFFAOYSA-N |
SMILES | C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
N-(2-(4-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a piperazine-thiopyran-1,1-dioxide scaffold. The structure comprises:
-
Benzamide moiety: Aromatic ring with a carboxamide group.
-
2-Oxoethyl spacer: Connects the benzamide to the piperazine ring via an amide bond.
-
Piperazine ring: Six-membered diamine heterocycle, substituted at the 4-position.
-
Tetrahydro-2H-thiopyran-1,1-dioxide: A sulfone-containing six-membered sulfur heterocycle, providing conformational rigidity and polarity .
The IUPAC name reflects its substitution pattern, emphasizing the sulfone (1,1-dioxide) and piperazine-thiopyran linkage.
Synthetic Methodologies
Key Synthetic Routes
The compound is synthesized via multi-step reactions, leveraging established protocols for piperazine and thiopyran derivatives:
Step 1: Synthesis of 1,1-Dioxidotetrahydro-2H-thiopyran-4-yl Intermediate
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS: 194152-05-1) is a common precursor. Sulfonation is achieved using methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM) at 0–20°C, yielding 1,1-dioxidotetrahydro-2H-thiopyran-4-yl methanesulfonate with 95% efficiency .
Step 2: Piperazine Functionalization
The thiopyran moiety is introduced to piperazine via nucleophilic substitution. For example:
-
Mitsunobu Reaction: Using di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), achieving 15% yield .
-
SN2 Displacement: Reacting thiopyran mesylate with piperazine in polar aprotic solvents (e.g., DMF), followed by purification via chromatography .
Step 3: Benzamide Coupling
The piperazine-thiopyran intermediate is coupled to benzamide via amide bond formation. Peptide coupling agents like EDCl/HOBt or CDI in DCM yield the final product .
Optimization and Yields
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Thiopyran sulfonation | MsCl, TEA, DCM, 0–20°C | 95% | |
Piperazine-thiopyran coupling | DBAD, PPh₃, THF | 15% | |
Benzamide conjugation | EDCl, HOBt, DCM | 60–75% |
Pharmacological Properties
Mechanism of Action
While direct data on this compound is limited, structural analogs suggest potential kinase inhibition or enzyme modulation:
-
Piperazine-thiopyran hybrids exhibit affinity for kinase ATP-binding pockets (e.g., JAK, CDK4/6) .
-
Sulfone groups enhance metabolic stability and solubility, common in CNS-active drugs .
In Vitro Activity
-
Kinase Inhibition: Analogous compounds (e.g., WO2020240586A1) show IC₅₀ values <100 nM for JAK1 .
-
Cytotoxicity: Piperazine-benzamide derivatives demonstrate anti-proliferative activity in cancer cell lines (IC₅₀: 1–10 µM) .
Pharmacokinetics and Toxicity
ADME Profile
-
Solubility: Enhanced by sulfone and piperazine groups (logP ~2.5 predicted) .
-
Metabolism: Likely hepatic oxidation via CYP3A4, with sulfone groups resisting rapid clearance .
Toxicity Considerations
-
Piperazine Derivatives: Generally low acute toxicity (LD₅₀ >500 mg/kg in rodents) .
-
Sulfone Safety: Well-tolerated in clinical analogs (e.g., apremilast) .
Comparative Analysis with Structural Analogs
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume